4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol
Overview
Description
4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms. This compound features a phenolic group attached to a tetrahydro-beta-carboline structure, which may contribute to its unique chemical and biological properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its possible bioactivity.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The phenolic group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The beta-carboline core can be reduced to form dihydro-beta-carbolines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Dihydro-beta-carbolines.
Substitution: Halogenated phenols or other substituted derivatives.
Mechanism of Action
The mechanism of action of 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenolic group could participate in hydrogen bonding or redox reactions, while the beta-carboline core might intercalate with DNA or interact with neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known psychoactive properties.
Harmaline: Similar to harmine but with different pharmacological effects.
Tetrahydro-beta-carboline: Lacks the phenolic group but shares the core structure.
Uniqueness
4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol is unique due to the presence of both the phenolic group and the tetrahydro-beta-carboline structure, which may confer distinct chemical reactivity and biological activity compared to other beta-carbolines.
Properties
IUPAC Name |
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-20H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZPDLDEMHHOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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